Fmoc-2-amino-5-phenyl(3-I)-L-pentanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-iodophenyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodophenyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-iodophenyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the iodophenyl moiety. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The iodophenyl group can be introduced via a palladium-catalyzed coupling reaction using an appropriate iodophenyl precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-iodophenyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodophenyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could introduce various functional groups onto the iodophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-iodophenyl)pentanoic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc-protected amino group makes it particularly useful in solid-phase peptide synthesis.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms
Medicine
In medicinal chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-iodophenyl)pentanoic acid is explored for its potential as a precursor to bioactive compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Industry
In the industrial sector, this compound may be used in the production of specialized chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-iodophenyl)pentanoic acid depends on its specific application In peptide synthesis, the Fmoc group protects the amino group during chain elongation and is removed under mild basic conditions to reveal the free amine for further reactions
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Similar structure but lacks the iodine atom, affecting its reactivity and applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-bromophenyl)pentanoic acid: Contains a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid: Features a chlorine atom, which also alters its chemical behavior compared to the iodinated compound.
Uniqueness
The presence of the iodophenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-iodophenyl)pentanoic acid imparts unique reactivity, particularly in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility that similar compounds with different halogen atoms may not provide.
Properties
Molecular Formula |
C26H24INO4 |
---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-iodophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24INO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChI Key |
AHHDYHLDGQQIEL-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC=C4)I)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)I)C(=O)O |
Origin of Product |
United States |
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